molecular formula C16H11FN4S2 B2853313 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894048-34-1

3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2853313
CAS No.: 894048-34-1
M. Wt: 342.41
InChI Key: QGBYCZXIMFWYFC-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolopyridazine core, which is fused with a thiophene ring and substituted with a 4-fluorophenylmethylsulfanyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the 4-fluorophenylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorophenylmethylthiol.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-fluorophenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazolopyridazine core, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a palladium catalyst in a Buchwald-Hartwig amination.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the triazolopyridazine core.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It has been investigated for its antimicrobial and anticancer properties, with studies showing promising activity against certain bacterial strains and cancer cell lines.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring and the triazolopyridazine core.

Comparison with Similar Compounds

3-((4-Fluorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    3-(4-Fluorophenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound differs by the presence of a methylsulfanyl group instead of a thiophen-2-yl group, which may affect its chemical reactivity and biological activity.

    6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine: This isomer has the same functional groups but in different positions, which can lead to differences in its interaction with molecular targets and overall activity.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBYCZXIMFWYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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